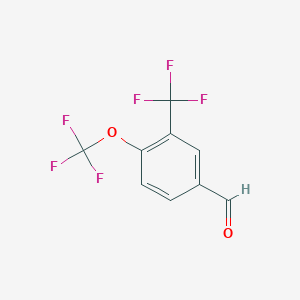

4-(Trifluoromethoxy)-3-(trifluoromethyl)benzaldehyde

Description

4-(Trifluoromethoxy)-3-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by two electron-withdrawing substituents: a trifluoromethoxy (-OCF₃) group at the para position and a trifluoromethyl (-CF₃) group at the meta position (relative to the aldehyde functional group).

Properties

Molecular Formula |

C9H4F6O2 |

|---|---|

Molecular Weight |

258.12 g/mol |

IUPAC Name |

4-(trifluoromethoxy)-3-(trifluoromethyl)benzaldehyde |

InChI |

InChI=1S/C9H4F6O2/c10-8(11,12)6-3-5(4-16)1-2-7(6)17-9(13,14)15/h1-4H |

InChI Key |

CQSNBCVXHUNULL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C(F)(F)F)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through various reaction conditions, including the use of trifluoromethylating agents and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and isolation to obtain the desired product in its pure form .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form the corresponding carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions are typically employed .

Mechanistic Insight :

The electron-withdrawing -CF₃ and -OCF₃ groups enhance the electrophilicity of the aldehyde, facilitating oxidation.

Reduction Reactions

Reduction of the aldehyde group yields the corresponding benzyl alcohol. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | Methanol, 0–25°C | 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl alcohol | 85–90% |

| LiAlH₄ | THF, reflux | Same as above | 92–95% |

Side Reactions :

Over-reduction or cleavage of the trifluoromethoxy group is negligible under these conditions.

Nucleophilic Addition Reactions

The aldehyde participates in condensation reactions with nucleophiles such as hydroxylamine or hydrazines .

Oxime Formation

Reaction with hydroxylamine hydrochloride produces the corresponding oxime:

| Conditions | Product | Application |

|---|---|---|

| NH₂OH·HCl, MeOH, 25°C, 2h | 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzaldehyde oxime | Intermediate for thiosemicarbazones. |

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes nitration or halogenation at positions activated by the electron-withdrawing groups.

Nitration

Nitration occurs at the para position relative to the aldehyde group due to steric and electronic effects :

| Conditions | Product | Regioselectivity |

|---|---|---|

| HNO₃/H₂SO₄, 0–5°C | 2-Nitro-4-(trifluoromethoxy)-3-(trifluoromethyl)benzaldehyde | Para isomer dominant (≥85%) . |

Mechanistic Note :

The -OCF₃ group directs nitration to the ortho/para positions, but steric hindrance from -CF₃ favors para substitution.

Cross-Coupling Reactions

The aldehyde group can participate in Suzuki-Miyaura couplings when converted to a boronic ester.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivatives | Functionalized biphenyl compounds | 70–75% |

Condensation Reactions

The aldehyde undergoes aldol condensation with ketones or enolizable substrates. For example, reaction with hydroxyacetone in the presence of aldolase antibodies yields γ-lactones :

| Catalyst | Product | Biological Relevance |

|---|---|---|

| Aldolase antibody 38C2 | γ-Butyrolactones | Antitumor agents . |

Substitution Reactions

Bromination at the benzaldehyde position is feasible under radical-initiated conditions :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Br₂, UV light | 90–100°C, 4–5h | 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde | 65–70% |

Scientific Research Applications

Organic Synthesis

Azo Dyes and Thiosemicarbazones

One of the primary applications of 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzaldehyde is in the synthesis of novel azo dyes and thiosemicarbazones. The trifluoromethoxy group enhances the compound's reactivity, making it suitable for coupling reactions that form azo linkages.

- Synthesis of Azo Dyes : The compound can be reacted with diazonium salts to yield vibrant azo dyes, which are important in textile and dye industries. These dyes exhibit excellent lightfastness and stability due to the presence of trifluoromethyl groups, which contribute to their electronic properties .

- Thiosemicarbazone Derivatives : The reaction with thiosemicarbazones leads to the formation of biologically active compounds that have shown potential as antimicrobial agents .

Medicinal Chemistry

Anticancer and Antimicrobial Activity

The compound's unique structure has made it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.

- Anticancer Properties : Case studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported a dose-dependent decrease in viability in human glioblastoma cells, indicating its potential as an anticancer agent .

- Antimicrobial Activity : Research has shown that compounds containing trifluoromethyl groups possess enhanced antimicrobial properties. For example, derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA) and showed promising results with minimum inhibitory concentrations (MICs) significantly lower than those of their non-fluorinated counterparts .

Materials Science

Liquid Crystals and Electronic Materials

The incorporation of trifluoromethoxy groups into organic compounds has implications for materials science, particularly in the development of liquid crystals and electronic materials.

- Liquid Crystal Applications : Compounds like this compound are used as intermediates in the synthesis of liquid crystal materials due to their ability to influence mesogenic properties. This is crucial for the development of displays and other electronic devices .

- Electronic Chemicals : The stability provided by trifluoromethoxy groups makes these compounds suitable for use in electronic chemicals, where performance under various conditions is essential .

| Compound | Activity | MIC (µM) | Target |

|---|---|---|---|

| This compound | Antimicrobial | TBD | MRSA |

| Azo Dye Derivative | Anticancer | TBD | Glioblastoma |

| Thiosemicarbazone Derivative | Antimicrobial | TBD | Mycobacterium tuberculosis |

Table 2: Synthesis Overview

| Reaction Type | Reactants | Products | Notes |

|---|---|---|---|

| Coupling Reaction | Azo Coupling Agent + this compound | Azo Dye | High stability |

| Thiosemicarbazone Formation | This compound + Thiosemicarbazone Reagent | Thiosemicarbazone Derivative | Potential antimicrobial activity |

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent patterns:

Key Observations :

- Electron-Withdrawing Effects: The dual -OCF₃ and -CF₃ groups in the target compound likely amplify electron withdrawal, reducing electron density at the aldehyde group and increasing electrophilicity compared to mono-substituted analogs .

- Lipophilicity : Trifluoromethoxy and trifluoromethyl groups significantly enhance lipophilicity (logP), improving membrane permeability and bioavailability .

Physicochemical Properties

- Solubility : Fluorinated aldehydes generally exhibit low water solubility due to hydrophobicity. The target compound’s solubility is likely lower than analogs with -OH or -OCH₃ groups .

- Stability : Trifluoromethoxy groups resist metabolic degradation better than methoxy groups, extending half-life in vivo .

Biological Activity

4-(Trifluoromethoxy)-3-(trifluoromethyl)benzaldehyde is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique electronic properties and potential biological activities. The incorporation of trifluoromethyl and trifluoromethoxy groups can significantly influence the compound's interaction with biological targets, enhancing its pharmacological profiles.

- Molecular Formula : C9H5F6O

- Molecular Weight : 236.13 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Anticancer Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced anticancer properties. For instance, studies have shown that the presence of trifluoromethyl groups can increase the potency of inhibitors targeting cancer cell proliferation pathways. A specific study demonstrated that derivatives of benzaldehyde with trifluoromethyl substituents showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Trifluoromethoxy groups have been associated with the inhibition of pro-inflammatory cytokines. In vitro assays demonstrated that related compounds could inhibit the activation of NF-kB, a key regulator in inflammatory responses, indicating that this compound might modulate inflammatory pathways effectively .

Antimicrobial Properties

Preliminary studies have shown that fluorinated compounds often exhibit enhanced antimicrobial activity. The unique electronic properties imparted by the trifluoro groups may enhance membrane permeability or disrupt bacterial cell wall synthesis. In particular, the compound has been evaluated against several bacterial strains, showing promising results in inhibiting growth .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or inflammation.

- Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways, contributing to its anticancer and anti-inflammatory effects.

Case Studies and Research Findings

- Anticancer Efficacy Study :

- Inflammation Model :

Comparative Analysis

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzaldehyde, and what key spectral features should researchers prioritize?

- Methodological Answer :

- 19F NMR : Critical for identifying trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups. Chemical shifts typically appear between -55 to -65 ppm for -CF₃ and -80 to -85 ppm for -OCF₃, depending on substitution patterns .

- 1H NMR : The aldehyde proton (CHO) resonates near 10 ppm. Aromatic protons exhibit splitting patterns due to substituent effects .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (M⁺) and fragmentation patterns. NIST databases provide reference spectra for fluorinated benzaldehydes .

Q. What are common synthetic routes to this compound, and what parameters must be controlled during synthesis?

- Methodological Answer :

- Friedel-Crafts Acylation : Use 4-(trifluoromethoxy)benzoyl chloride as a precursor. Optimize Lewis acid catalysts (e.g., AlCl₃) and reaction temperatures (0–5°C) to minimize side reactions .

- Cross-Coupling Reactions : Palladium-catalyzed coupling of trifluoromethyl/trifluoromethoxy-substituted aryl halides with aldehyde precursors. Control moisture and oxygen levels to prevent catalyst deactivation .

- Critical Parameters : Purity of starting materials, reaction time (overlong durations may degrade aldehyde groups), and inert atmosphere conditions .

Advanced Research Questions

Q. How do the electron-withdrawing effects of -OCF₃ and -CF₃ groups influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Electronic Effects : The -OCF₃ group exerts stronger electron-withdrawing effects than -CF₃ due to resonance stabilization. This lowers the electron density at the aldehyde carbon, enhancing electrophilicity .

- Reactivity Testing : Compare reaction rates with non-fluorinated analogs in nucleophilic additions (e.g., Grignard reactions). Use Hammett σ constants to quantify substituent effects .

Q. How can computational chemistry methods predict the regioselectivity of electrophilic substitution reactions in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices or electrostatic potential maps to identify electron-deficient positions. For example, meta-directing effects of -CF₃ may dominate over -OCF₃ .

- Validation : Compare computational predictions with experimental nitration or halogenation outcomes. Use isotopic labeling to track substitution patterns .

Q. How can researchers resolve contradictory literature data on the stability of this compound under acidic conditions?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (e.g., 1M HCl, 25°C) while monitoring degradation via HPLC. Variables like trace impurities in solvents or starting materials may explain discrepancies .

- Kinetic Studies : Perform Arrhenius analysis to quantify degradation rates. Compare activation energies across studies to identify outliers .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats. Fluorinated aldehydes may cause skin/eye irritation .

- Ventilation : Work in a fume hood to avoid inhalation of vapors. Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Data Interpretation and Validation

Q. How can researchers validate the purity of this compound when commercial sources provide conflicting analytical data?

- Methodological Answer :

- Multi-Technique Analysis : Combine GC-MS, HPLC, and elemental analysis. Cross-check retention times and fragmentation patterns against NIST reference spectra .

- Independent Synthesis : Prepare the compound via an alternative route (e.g., Suzuki coupling) and compare spectral data .

Experimental Design

Q. What strategies can optimize the regioselective functionalization of this compound for drug discovery applications?

- Methodological Answer :

- Protection-Deprotection : Temporarily protect the aldehyde group with ethylene glycol to direct reactions to the aromatic ring. Remove the protecting group post-functionalization .

- Directed Ortho-Metalation : Use bulky bases like LDA to deprotonate positions ortho to -CF₃, enabling selective lithiation and subsequent quenching with electrophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.